molecular formula C22H28N2 B6072203 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Katalognummer B6072203
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: RXOUZJWFFSTDBT-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as GBR 12909, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. GBR 12909 is a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This mechanism of action has been found to have potential therapeutic applications in the treatment of a range of neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

Wirkmechanismus

1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 works by inhibiting the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can have a range of effects on the brain, including improving motor function, enhancing cognitive function, and reducing the symptoms of addiction.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has a range of biochemical and physiological effects on the brain. Studies have shown that 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 can increase dopamine levels in the brain, leading to improvements in motor function, cognitive function, and mood. Additionally, 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has been found to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on the brain.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying dopamine function in the brain. Additionally, 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has been found to have a high affinity for the dopamine transporter, making it a potent dopamine reuptake inhibitor. However, there are also limitations to the use of 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 in lab experiments. It can be difficult to obtain and is relatively expensive, which may limit its use in some experiments. Additionally, 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has been found to have some potential side effects, such as increasing heart rate and blood pressure, which may need to be taken into account when designing experiments.

Zukünftige Richtungen

There are several future directions for research on 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909. One area of research could focus on its potential therapeutic applications in the treatment of addiction. Studies have shown that 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 can reduce the symptoms of addiction in animal models, and further research could explore its potential for use in humans. Another area of research could focus on the development of new dopamine reuptake inhibitors with improved selectivity and potency. Additionally, future research could explore the potential use of 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 in combination with other drugs for the treatment of neurological disorders.

Synthesemethoden

1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 can be synthesized using a variety of different methods. One commonly used method involves the reaction of 1-(2,5-dimethylphenyl)piperazine with (E)-3-phenyl-2-propen-1-ol in the presence of a palladium catalyst. Another method involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 3-phenylpropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Wissenschaftliche Forschungsanwendungen

1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 has been extensively studied for its potential applications in the field of neuroscience. One area of research has focused on its potential therapeutic applications in the treatment of Parkinson's disease. Studies have shown that 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 can improve motor function in animal models of Parkinson's disease by increasing dopamine levels in the brain. Another area of research has focused on its potential therapeutic applications in the treatment of ADHD. Studies have shown that 1-(2,5-dimethylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine 12909 can improve cognitive function in animal models of ADHD by increasing dopamine levels in the prefrontal cortex.

Eigenschaften

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-19-10-11-20(2)22(17-19)18-24-15-13-23(14-16-24)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOUZJWFFSTDBT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.